molecular formula C14H15NO6 B14758901 Methoxyethyl 3-nitrobenzylidenacetoacetate

Methoxyethyl 3-nitrobenzylidenacetoacetate

Cat. No.: B14758901
M. Wt: 293.27 g/mol
InChI Key: LFQRBILVNQWGDN-AATRIKPKSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methoxyethyl 3-nitrobenzylidenacetoacetate typically involves the following steps :

    Starting Materials: Methoxyethyl acetoacetate and m-nitrobenzaldehyde.

    Reaction Conditions:

Industrial Production Methods

The industrial production of this compound follows similar steps but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity .

Chemical Reactions Analysis

Types of Reactions

Methoxyethyl 3-nitrobenzylidenacetoacetate undergoes various chemical reactions, including:

    Oxidation: Conversion to corresponding acids or ketones.

    Reduction: Reduction of the nitro group to an amine.

    Substitution: Nucleophilic substitution reactions at the ester or nitro group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as hydrogen gas with a palladium catalyst or sodium borohydride.

    Substitution: Conditions vary depending on the substituent but often involve bases or acids as catalysts.

Major Products

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of amines.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Methoxyethyl 3-nitrobenzylidenacetoacetate has several applications in scientific research :

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methoxyethyl 3-nitrobenzylidenacetoacetate is unique due to its specific structural features, which confer distinct reactivity and biological activity. Its nitro group and ester functionality make it a versatile intermediate in organic synthesis and pharmaceutical development .

Properties

Molecular Formula

C14H15NO6

Molecular Weight

293.27 g/mol

IUPAC Name

2-methoxyethyl (E)-5-(3-nitrophenyl)-3-oxopent-4-enoate

InChI

InChI=1S/C14H15NO6/c1-20-7-8-21-14(17)10-13(16)6-5-11-3-2-4-12(9-11)15(18)19/h2-6,9H,7-8,10H2,1H3/b6-5+

InChI Key

LFQRBILVNQWGDN-AATRIKPKSA-N

Isomeric SMILES

COCCOC(=O)CC(=O)/C=C/C1=CC(=CC=C1)[N+](=O)[O-]

Canonical SMILES

COCCOC(=O)CC(=O)C=CC1=CC(=CC=C1)[N+](=O)[O-]

Origin of Product

United States

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